1-(4-fluorophenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidin-2-One Moiety: This step may involve the reaction of the benzodiazole core with a suitable pyrrolidinone derivative.
Attachment of the 4-Fluorophenyl Group: This can be done via a substitution reaction using a fluorinated aromatic compound.
Hexyl Chain Addition: The hexyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- 1-(4-Methylphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Uniqueness
1-(4-FLUOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C23H26FN3O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H26FN3O/c1-2-3-4-7-14-26-21-9-6-5-8-20(21)25-23(26)17-15-22(28)27(16-17)19-12-10-18(24)11-13-19/h5-6,8-13,17H,2-4,7,14-16H2,1H3 |
InChI Key |
RLZGWVZDANCHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.